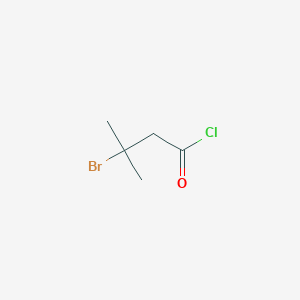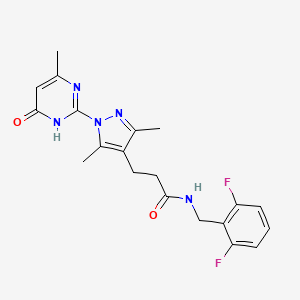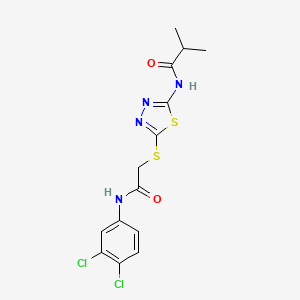![molecular formula C12H17BrN4O4S B2718871 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine CAS No. 2097909-17-4](/img/structure/B2718871.png)
4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine” is a chemical compound with the molecular formula C12H17BrN4O4S. It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and morpholine, a six-membered ring with one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a morpholine ring via a sulfonyl bridge . The pyrimidine ring is substituted at the 5-position with a bromine atom . The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow powder . It has a melting point of 86°C to 93°C . The compound has a molecular weight of 393.26 g/mol.Applications De Recherche Scientifique
Antibacterial Evaluation
Compounds with pyrimidine and morpholine functionalities, such as thiazolo[4,5-d]pyrimidines, have been synthesized and subjected to antibacterial evaluations, indicating their potential application in developing new antibacterial agents. The reaction involving bromo-substituted pyrimidine with carbon disulfide and further modifications, including the introduction of morpholine groups, suggests a framework for creating compounds with antibacterial properties (Rahimizadeh et al., 2011).
Hydrogen Bonding and Structural Analysis
The study of hydrogen bonding in proton-transfer compounds involving morpholine and other aliphatic nitrogen Lewis bases with 5-sulfosalicylic acid highlights the significance of these interactions in defining the structural features of chemical compounds. This research can be foundational in understanding the structural chemistry of complex molecules incorporating morpholine and bromopyrimidinyl functionalities (Smith et al., 2011).
Photophysical Evaluation
Research on 2-morpholino pyridine compounds as highly emissive fluorophores in both solution and solid state underscores the utility of morpholine derivatives in photophysical studies. These compounds are investigated for their high fluorescence quantum yields, indicating potential applications in material science, especially in developing fluorescent materials and optical sensors (Hagimori et al., 2019).
Modulation of Antibiotic Activity
The modulation of antibiotic activity against multidrug-resistant strains by compounds related to morpholine, such as 4-(Phenylsulfonyl) morpholine, illustrates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics. This suggests a promising research direction in tackling antibiotic resistance (Oliveira et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNGGZURKGUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)



![2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2718797.png)
![5-Fluoro-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2718799.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2718805.png)



![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)
